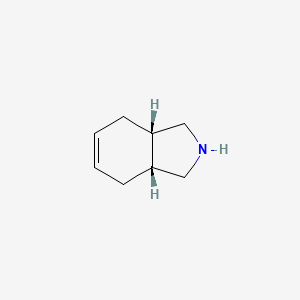

cis-2,3,3a,4,7,7a-Hexahydro-1h-isoindole

Description

Significance of the Hexahydroisoindole Core in Heterocyclic Chemistry

The hexahydroisoindole core is a prominent structural motif in a wide array of biologically active compounds and natural products. researchgate.net Its significance lies in its rigid, bicyclic nature which provides a well-defined spatial arrangement for appended functional groups, a crucial feature for specific interactions with biological targets such as enzymes and receptors. researchgate.net The partially saturated nature of the hexahydroisoindole system allows for the introduction of multiple stereocenters, leading to a high degree of structural diversity and enabling fine-tuning of pharmacological properties.

Derivatives of the broader isoindole family, to which the hexahydroisoindole belongs, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antiviral, antimicrobial, and anticancer properties. jmchemsci.comnih.gov For instance, certain isoindole derivatives have been investigated for their potent and selective agonism at 5-HT1A receptors, indicating potential applications in treating anxiety and depression. nih.gov The cis-fusion of the two rings in the 2,3,3a,4,7,7a-hexahydro-1H-isoindole isomer imparts a distinct bent geometry to the molecule, which can be pivotal for its biological activity profile when compared to its trans-fused counterpart. nih.gov

Evolution of Research on cis-Hexahydroisoindole Architectures

The exploration of cis-hexahydroisoindole architectures has evolved significantly, driven by the quest for more efficient and stereoselective synthetic methodologies. Early approaches often involved multi-step sequences with limited control over the stereochemical outcome. A common strategy has been the Diels-Alder reaction, where a dienophile reacts with a suitable diene to construct the bicyclic framework.

More recent advancements have focused on developing highly stereoselective methods to access the cis-fused isomer. Domino reactions, for example, have been employed where a cascade of intramolecular reactions from acyclic precursors leads to the formation of the desired cis-fused hexahydroisoindolones in a single synthetic operation. arkat-usa.org These reactions often proceed with high diastereoselectivity, favoring the formation of the thermodynamically more stable cis-fused product.

Another key development has been the use of intramolecular Mannich-type reactions, which have proven effective in the stereoselective synthesis of related cis-hexahydropyrido[2,1-a]isoindole derivatives. researchgate.net Furthermore, the functionalization of the pre-formed hexahydroisoindole core, for instance through cis-hydroxylation or epoxidation followed by nucleophilic ring-opening, has allowed for the generation of a library of derivatives with diverse substitution patterns. researchgate.net The evolution of these synthetic strategies highlights a continuous effort towards greater efficiency, atom economy, and, most importantly, precise control over the stereochemistry of the final molecule.

Table 1: Selected Stereoselective Syntheses of cis-Hexahydroisoindole Derivatives This table is interactive. You can sort and filter the data.

| Starting Materials | Key Reaction Type | Product Description | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4-Dienylamine and Maleic Anhydride (B1165640) | Domino Reaction | 2-Benzyl-6-methyl-3-oxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid | 50 | arkat-usa.org |

| 2,4-Dienylamine and Maleic Imide | Domino Reaction | 2-Benzyl-6-methyl-3-oxo-2,3,3a,4,5,7a-hexahydro-1H-isoindol-4-carboxamide | 57 | arkat-usa.org |

| 2-Alkyl Benzaldehyde | Intramolecular Mannich-type Reaction | cis-Hexahydropyrido[2,1-a]isoindole derivative | - | researchgate.net |

| 2-Ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione | cis-Hydroxylation | Hydroxylated cis-hexahydro-1H-isoindole-1,3(2H)-dione derivatives | - | researchgate.net |

| 2-Ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione | Epoxidation and Ring Opening | Amino and triazole derivatives of cis-hexahydro-1H-isoindole-1,3(2H)-dione | - | researchgate.net |

Scope and Research Trajectories for cis-2,3,3a,4,7,7a-Hexahydro-1H-isoindole

Current research on this compound and its derivatives is largely directed by its potential applications in medicinal chemistry and materials science. A significant trajectory is the design and synthesis of novel analogs with enhanced biological activity and selectivity. This involves the strategic placement of various functional groups on the scaffold to optimize interactions with specific biological targets. For example, recent studies have focused on creating derivatives with potential anticancer and antimicrobial activities. nih.gov

The development of "green" and more sustainable synthetic methods for constructing the cis-hexahydroisoindole core is another important research avenue. mdpi.com This includes the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. The application of these scaffolds in the creation of new functional materials, such as polymers and ligands for catalysis, is also an emerging area of interest. The unique three-dimensional structure of the cis-hexahydroisoindole makes it an attractive building block for creating complex molecular architectures with tailored properties.

Future research will likely continue to focus on expanding the chemical space around the cis-hexahydroisoindole scaffold. This will involve the development of new synthetic methodologies to introduce a wider range of functional groups and to construct more complex fused-ring systems. A deeper understanding of the structure-activity relationships of these compounds will be crucial for the rational design of new derivatives with improved therapeutic or material properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3aS,7aR)-2,3,3a,4,7,7a-hexahydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-9H,3-6H2/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZHYUCYEYJQTE-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]2[C@H]1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2144-87-8 | |

| Record name | 3a,4,7,7a-Tetrahydroisoindoline, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3A,4,7,7A-TETRAHYDROISOINDOLINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT9ML8F6ID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Cis 2,3,3a,4,7,7a Hexahydro 1h Isoindole and Its Functionalized Derivatives

Strategies for Constructing the Hexahydroisoindole Ring System

The assembly of the hexahydroisoindole framework can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. These methods range from the formation of the heterocyclic ring via cyclization reactions to the saturation of aromatic precursors.

Cyclization Reactions for Core Formation

Cyclization reactions represent a direct and powerful method for constructing the bicyclic core of hexahydroisoindoles. These strategies often involve the formation of one or more rings in a single, efficient step from acyclic or monocyclic precursors.

One notable approach involves an electrophile-induced cyclization of hexahydroindolinones that bear tethered π-bonds. tubitak.gov.tr For instance, acid-induced cyclization of hexahydroindolinones with appended phenethyl groups can yield octahydroindolo[7a,1a]-isoquinolinones. This transformation proceeds through the formation of an N-acyliminium ion, which is then attacked by the aromatic ring. The stereochemical outcome, favoring a single lactam diastereomer, is governed by the preference for axial attack from the less sterically hindered face. tubitak.gov.tr This method has been extended to precursors with other tethered π-systems, such as 3-methylbut-3-enyl groups, leading to isomeric octahydropyrido[2,1-i]indolinones. tubitak.gov.tr

Cascade reactions provide another elegant route. For example, a quadruple cascade strategy involving a Michael–Michael–aldol reaction followed by cyclization has been utilized to synthesize fully substituted hexahydro-isoindolinones. acgpubs.org Additionally, oxidative radical cyclization–cyclization reactions, using mild oxidants like iron(III) chloride, can assemble the related 1H-benzo[f]isoindole skeleton from substrates containing both allyl and phenyl groups as radical acceptors. youtube.com

Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most reliable and widely used methods for forming six-membered rings with a high degree of stereochemical control. nih.govtubitak.gov.tr This reaction is exceptionally well-suited for the synthesis of the tetrahydroisoindole core, which is a direct precursor to the desired hexahydroisoindole system. The reaction typically involves a conjugated diene reacting with a dienophile, such as N-substituted maleimides, to form the cyclohexene-fused pyrrolidine (B122466) ring system. researchgate.net The power of this reaction lies in its ability to simultaneously form two carbon-carbon bonds and set up to four stereocenters in a single step.

A significant advantage of the Diels-Alder approach is its applicability to solid-phase synthesis, which facilitates the creation of libraries of hexahydro-1,3-dioxoisoindoles for pharmacological screening. researchgate.net By immobilizing dienoic carboxylic acids on a resin and reacting them with various N-substituted maleimides, the corresponding cycloadducts can be formed stereoselectively and in good yields. researchgate.net

| Diene Type | Dienophile Example | Key Feature | Reference |

| Immobilized dienoic acid | N-substituted maleimide | Solid-phase synthesis | researchgate.net |

| 2-Vinylpyrroles | Maleimides | Highly endo-selective | nih.gov |

| 1,3-Butadiene (B125203) (in situ) | Maleic anhydride (B1165640) | Forms tetrahydro precursor | researchgate.netmdpi.com |

Intramolecular Diels-Alder Reactions

The intramolecular variant of the Diels-Alder (IMDA) reaction, where the diene and dienophile are part of the same molecule, is a particularly powerful strategy for constructing complex fused and bridged ring systems. researchgate.netescholarship.org This approach offers several advantages, including increased reaction rates and enhanced stereoselectivity due to the conformational constraints imposed by the connecting tether. researchgate.net

In the context of hexahydroisoindole synthesis, the IMDA reaction allows for the formation of two rings in a single step. researchgate.net The length and nature of the tether connecting the diene and dienophile are crucial for controlling the regiochemical outcome, with the fused product generally being favored over the bridged alternative. researchgate.net This strategy has been successfully employed in the synthesis of various natural products containing the isoindolinone moiety. For example, the reaction can be designed to proceed with high stereoselectivity, which is critical for the total synthesis of complex molecules like gibberellic acid and salvinorin A. escholarship.org

Tandem Ugi/Diels-Alder Sequences

Tandem reactions, which combine multiple bond-forming events in a single pot, offer significant advantages in terms of step- and atom-economy. A notable example is the combination of the Ugi four-component reaction with an intramolecular Diels-Alder cycloaddition. This sequence allows for the rapid assembly of complex and highly substituted hexahydro-1H-isoindole derivatives from simple starting materials.

In a typical sequence, an aldehyde, an amine, an isonitrile, and a suitable acid (containing a dienophile) undergo an Ugi reaction to form an intermediate that contains both a diene and a dienophile. This intermediate then spontaneously undergoes an IMDA reaction to yield the hexahydroisoindole core. For instance, using (2E,4E)-5-(furan-2-yl)penta-2,4-dienal as a starting component, the Ugi adduct undergoes an IMDA reaction involving the exocyclic diene system, leading directly to the 2,3,3a,4,5,7a-hexahydro-1H-isoindole skeleton in high yields. This tandem approach is highly versatile and allows for significant variation in the substituents on the final isoindole product.

| Aldehyde Component | Key Feature of Tandem Reaction | Resulting Core | Yield | Reference |

| (2E,4E)-5-(furan-2-yl)penta-2,4-dienal | IMDA involves the exocyclic diene | 2,3,3a,4,5,7a-hexahydro-1H-isoindole | 70-73% | |

| (E)-3-(furan-2-yl)acrylaldehyde | IMDA involves the furan (B31954) ring | Furo[2,3-f]isoindole | Excellent |

Reduction of Isoindole Derivatives

The conversion of more unsaturated isoindole precursors, such as tetrahydroisoindoles or isoindole-1,3-diones, into the fully saturated cis-hexahydro-1H-isoindole core is a crucial final step in many synthetic routes. Catalytic hydrogenation is the most common method employed for this transformation.

The direct hydrogenation of the double bond within the cyclohexene (B86901) ring of a cis-3a,4,7,7a-tetrahydro-1H-isoindole derivative yields the corresponding cis-hexahydro-1H-isoindole. This reduction is typically carried out using catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net The cis-fusion of the resulting bicyclic system is a direct consequence of the syn-addition of hydrogen to the double bond from the less sterically hindered face of the molecule.

Furthermore, reductive processes can be used to introduce functionality. For example, an azido (B1232118) group on a hexahydroisoindole-1,3-dione derivative can be reduced to a primary amine via Pd/C catalyzed hydrogenation. researchgate.net This demonstrates that the reduction of the core ring system can be performed concurrently with or subsequent to the manipulation of functional groups, providing access to a wide array of functionalized derivatives. researchgate.net

Synthesis from 3-Sulfolene Precursors

3-Sulfolene serves as a stable, solid, and safe precursor for 1,3-butadiene. Upon heating, it undergoes a retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide in situ. This method is particularly advantageous as it avoids the handling of gaseous and flammable 1,3-butadiene while allowing for its controlled release during the reaction.

This strategy is frequently used in the synthesis of hexahydroisoindole derivatives. The in situ-generated 1,3-butadiene reacts with a dienophile, such as maleic anhydride, in a Diels-Alder reaction to form 3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione. researchgate.netmdpi.com This intermediate is then readily converted into the corresponding N-substituted 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione by reaction with a primary amine. researchgate.net Subsequent functionalization and/or reduction of the double bond, as described previously, leads to the desired hexahydro-1H-isoindole-1,3(2H)-dione derivatives. researchgate.netmdpi.com

Stereocontrolled Synthesis of cis-2,3,3a,4,7,7a-Hexahydro-1H-isoindole Derivatives

The precise control of stereochemistry is a critical aspect in the synthesis of complex molecules like this compound and its derivatives, as the three-dimensional arrangement of atoms significantly influences their biological activity and physical properties. Advanced synthetic methodologies have been developed to achieve high levels of stereocontrol, leading to the selective formation of desired stereoisomers. These methods can be broadly categorized into enantioselective and diastereoselective strategies.

Enantioselective Synthesis Protocols

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is often achieved through the use of chiral catalysts or auxiliaries that create a chiral environment for the reaction to proceed, favoring the formation of one enantiomer.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A versatile approach for the asymmetric synthesis of 3-alkyl-isoindolin-1-ones, which are structurally related to the hexahydroisoindole core, involves the use of chiral auxiliaries. For instance, (R)-p-benzyloxyphenylglycinol has been employed as a new oxidatively cleavable chiral auxiliary. This strategy facilitates a flexible route to (R)-3-alkyl-2,3-dihydro-1H-isoindolin-1-ones through a diastereoselective reductive-alkylation. The subsequent oxidative cleavage of the chiral auxiliary under mild conditions using ceric ammonium (B1175870) nitrate (B79036) (CAN) provides access to the target compounds with high enantiomeric excess (ee), typically at least 92%. researchgate.net Another example is the diastereoselective alkylation of 2-[(1R)-2-hydroxy-1-phenylethyl]-2,3-dihydro-1H-isoindolin-1-one. researchgate.net The choice of base in this reaction significantly impacts both the diastereoselectivity and the isolated yield. While strong bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) can lead to high diastereoselectivities, the yields may be moderate. In contrast, using sodium bis(trimethylsilyl)amide (NaHMDS) can improve the yield at the expense of diastereoselectivity. researchgate.net

| Chiral Auxiliary | Substrate | Key Reaction | Outcome | Ref |

| (R)-p-benzyloxyphenylglycinol | Isoindolinone precursor | Diastereoselective reductive-alkylation | (R)-3-alkyl-2,3-dihydro-1H-isoindolin-1-ones with ee ≥ 92% | researchgate.net |

| (1R)-2-hydroxy-1-phenylethyl | 2,3-dihydro-1H-isoindolin-1-one | Diastereoselective alkylation | High diastereoselectivity with LDA/LiHMDS, good yields with NaHMDS | researchgate.net |

Catalytic asymmetric induction involves the use of a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. Copper-catalyzed reactions have emerged as a powerful tool for the asymmetric synthesis of various N-heterocycles.

While specific examples of copper-catalyzed Michael additions for the synthesis of this compound are not extensively documented, related copper-catalyzed asymmetric reactions highlight the potential of this strategy. For instance, a copper-catalyzed, intramolecular borylative cyclization of vinyl arenes with imines has been developed to afford enantio-enriched indolines as a single diastereomer. nih.gov This reaction proceeds under mild conditions and is applicable to a variety of substrates, yielding borylated indolines in good yields and with enantiomeric excesses up to 90%. nih.gov The proposed mechanism involves the generation of a benzylcopper species via Cu-Bpin addition to the alkene, which then acts as a nucleophile for intramolecular imine addition. nih.gov

Furthermore, copper-catalyzed asymmetric cyclizative aminoboration has been successfully employed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines. nih.govresearchgate.netnih.gov This method utilizes a Cu/(S, S)-Ph-BPE chiral catalyst to achieve moderate to good yields and excellent enantioselectivities. nih.govresearchgate.net The protocol has a broad substrate scope and operates under mild reaction conditions, demonstrating its potential applicability to the synthesis of related heterocyclic systems like functionalized hexahydroisoindoles. nih.gov

| Catalytic System | Reaction Type | Substrate Type | Product Type | Key Features | Ref |

| Copper/Chiral Ligand | Asymmetric borylative cyclization | Vinyl arenes with imines | Borylated indolines | Single diastereomer, up to 90% ee | nih.gov |

| Cu/(S, S)-Ph-BPE | Asymmetric cyclizative aminoboration | Alkenyl amines | 2,3-cis-disubstituted piperidines, C1-substituted tetrahydroisoquinolines | Moderate to good yields, excellent enantioselectivities | nih.govresearchgate.net |

Diastereoselective Transformations

Diastereoselective reactions aim to selectively produce one diastereomer of a molecule that has multiple stereocenters. This is often achieved by taking advantage of the existing stereochemistry in the starting material to direct the formation of new stereocenters.

The epoxidation of the double bond in tetrahydro-1H-isoindole derivatives is a key step in the synthesis of functionalized hexahydroisoindoles. The stereochemical outcome of this reaction is influenced by the steric environment of the molecule.

In the synthesis of derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, the epoxidation of 2-substituted-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-diones has been investigated. The reaction of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione with meta-chloroperoxybenzoic acid (m-CPBA) leads to the formation of the corresponding epoxides. NMR studies have shown that the epoxidation occurs stereoselectively from the less sterically hindered face of the molecule, resulting in the formation of the syn-epoxide as the major product. The subsequent ring-opening of these epoxides with nucleophiles, such as sodium azide (B81097), provides a pathway to various functionalized trans-hexahydro-1H-isoindole-1,3(2H)-dione derivatives. For example, the reaction of the syn-epoxide with sodium azide in methanol (B129727) yields the corresponding trans-azido-alcohol as a single stereoisomer in good yield.

cis-Hydroxylation of the double bond in tetrahydro-1H-isoindole derivatives provides a direct route to cis-diol functionalized hexahydroisoindoles. This transformation can be achieved using various oxidizing agents.

The cis-hydroxylation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione has been accomplished to produce hydroxyl analogues. This reaction introduces two hydroxyl groups in a cis configuration relative to the ring system. The resulting diols can be further functionalized, for instance, by converting the hydroxyl groups into acetate (B1210297) groups.

| Starting Material | Reagent | Reaction Type | Product | Ref |

| 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione | m-CPBA | Epoxidation | syn-Epoxide | |

| syn-Epoxide of 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione | Sodium azide in methanol | Epoxide ring-opening | trans-Azido-alcohol | |

| 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione | Not specified | cis-Hydroxylation | cis-Diol |

Functionalization and Derivatization of the Hexahydroisoindole Scaffold

The this compound core, particularly in its dione (B5365651) form (norcantharimide and its derivatives), presents a versatile scaffold for chemical modification. The presence of both a saturated cyclohexane (B81311) ring and a heterocyclic isoindole unit allows for a wide range of functionalization strategies. These modifications are crucial for developing new compounds with tailored properties. Advanced synthetic methodologies focus on achieving high regio- and stereoselectivity to access a diverse library of derivatives.

Regioselective Functionalization Strategies

Regioselectivity is paramount in the synthesis of complex molecules, ensuring that chemical modifications occur at specific positions on the molecular scaffold. For the hexahydroisoindole framework, strategies often exploit the inherent reactivity of the cyclohexene double bond present in its precursor, 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione.

Key regioselective strategies include:

Epoxidation and Subsequent Ring-Opening: The double bond of the tetrahydroisoindole precursor can be converted into an epoxide. This epoxide then serves as an electrophilic handle for regioselective attack by various nucleophiles. Theoretical calculations have shown that the ring-opening of related epoxy alcohols can be thermodynamically controlled, with regioselectivity depending on the stability of the reaction intermediate. researchgate.net This approach allows for the controlled installation of functional groups at specific carbons of the cyclohexane ring. researchgate.netresearchgate.net

Directed C-H Functionalization: Transition metal-catalyzed C-H activation, particularly with rhodium (Rh) and palladium (Pd), offers a powerful method for direct functionalization. nih.gov While examples on the saturated hexahydroisoindole are not extensively documented, methods developed for indoles and isoquinolines demonstrate high regioselectivity, often guided by a directing group on the molecule. nih.govrsc.org For instance, Rh(III)-catalyzed reactions can achieve selective C-H activation and annulation on related heterocyclic systems, providing a pathway to complex fused structures with complete regioselectivity. rsc.orgrsc.org This highlights the potential for applying similar directing-group strategies to achieve regioselective modification of the hexahydroisoindole backbone.

Nucleophilic Additions and Ring-Opening Reactions of Epoxides

A highly effective method for functionalizing the hexahydroisoindole scaffold begins with the epoxidation of the double bond in 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. researchgate.nettubitak.gov.tr The resulting epoxide is a key intermediate that is susceptible to ring-opening reactions by a variety of nucleophiles, typically proceeding with high regio- and stereoselectivity. researchgate.net

The epoxidation of the starting material (see table below, compound 4a ) with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide (syn-7a ). researchgate.net This epoxide's strained three-membered ring is readily opened.

Key findings from research include:

Reaction with Azide: The epoxide ring can be opened using sodium azide (NaN₃) in methanol to yield an azido-alcohol derivative (10a ) as a single stereoisomer in high yield (80%). researchgate.net This reaction introduces a versatile azide group that can be further transformed into other functionalities, such as amines or triazoles. tubitak.gov.tr

Reaction with Methanol: In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), the epoxide ring is opened by methanol (MeOH). tubitak.gov.tr This results in a trans-methoxy alcohol, which can then be acetylated to form a trans-methoxy acetate derivative (9 ). tubitak.gov.tr

Conversion to Diacetate: Treatment of the epoxide with acetic anhydride in concentrated sulfuric acid leads to the formation of a trans-diacetate derivative (8 ). researchgate.net

These reactions are summarized in the table below.

| Starting Material | Reagents | Product | Product Name | Yield | Reference |

|---|---|---|---|---|---|

| syn-2-Ethyl-4,5-epoxyhexahydro-1H-isoindole-1,3(2H)-dione (syn-7a) | NaN₃, CH₃OH | 10a | trans-Azido-hydroxy derivative | 80% | researchgate.net |

| syn-7a | 1. MeOH, H₂SO₄ 2. Acetyl chloride | 9 | trans-Methoxy acetate derivative | - | tubitak.gov.tr |

| syn-7a | Acetic anhydride, conc. H₂SO₄ | 8 | trans-Diacetate derivative | - | researchgate.net |

Palladium and Rhodium-Catalyzed Functionalization and Ring Construction

Palladium (Pd) and rhodium (Rh) complexes are powerful catalysts for C-H activation and cross-coupling reactions, enabling the construction of complex molecular architectures. nih.govcapes.gov.br While the direct application of these catalysts to the this compound scaffold is an emerging area, extensive research on related isoindolinone and indole (B1671886) cores highlights the potential of these methodologies.

Rhodium-Catalyzed Reactions: Rhodium catalysts, particularly [{RhCl₂Cp*}₂], have been effectively used for the synthesis of isoindolinones through the annulation of N-benzoylsulfonamides with olefins. nih.gov This process involves a C-H activation step to form a five-membered rhodacycle intermediate, which then undergoes insertion of the olefin. nih.gov Furthermore, Rh(III)-catalyzed C-H activation has been used for the highly regioselective alkylation of indoles with diazo compounds mdpi.com and for cascade annulations to build functionalized tetrahydrocarbazoles. rsc.org These methods, known for their efficiency and tolerance of various functional groups, could be adapted for the functionalization of the hexahydroisoindole skeleton. mdpi.comnih.gov

Palladium-Catalyzed Reactions: Palladium catalysis is widely employed for cross-coupling reactions. researchgate.net In the context of related heterocycles, palladium-catalyzed reactions are used for the direct olefination at the C4 position of tryptophan derivatives, showcasing the ability to functionalize specific positions on the benzene (B151609) ring of an indole structure. nih.gov Such ligand-directed C-H functionalization reactions provide a blueprint for potential modifications to the aromatic portion of isoindole precursors before their reduction to the hexahydro state.

The utility of these catalysts lies in their ability to facilitate bond formations that are otherwise difficult, offering pathways to novel derivatives through C-C, C-N, and C-O bond construction. nih.gov

Mannich Reactions for Aminoacetylenic Derivative Synthesis

The Mannich reaction is a classic three-component condensation that forms a C-C bond by reacting an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. This reaction is a cornerstone in organic synthesis for producing β-amino carbonyl compounds and their derivatives. uobaghdad.edu.iq It has been employed in the synthesis of various acetylenic amine derivatives containing other heterocyclic moieties. scispace.com

While the Mannich reaction is a versatile tool, its specific application for the synthesis of aminoacetylenic derivatives directly on the this compound scaffold is not extensively detailed in the available literature. However, its use in closely related systems demonstrates its potential applicability. For instance, asymmetric organocatalytic Mannich reactions have been successfully used to synthesize novel hybrid molecules, such as isoindolinone-pyrazoles and isoindolinone-aminals, from α-amido sulfones derived from 2-formyl benzoates. semanticscholar.orgmdpi.com This involves the in situ formation of an imine which then reacts with a nucleophile. semanticscholar.org

A hypothetical pathway to aminoacetylenic derivatives of hexahydroisoindole could involve:

Generation of an iminium ion from a secondary amine and formaldehyde.

Reaction of this ion with a hexahydroisoindole derivative bearing a terminal alkyne (acetylenic) group.

This would directly install an aminomethyl group onto the acetylenic moiety, yielding the target aminoacetylenic derivative. The development of such a specific application remains a target for synthetic exploration.

Introduction of Specific Functional Groups (e.g., Amino, Triazole, Hydroxyl, Acetate)

A key synthetic goal is the introduction of diverse functional groups onto the hexahydroisoindole scaffold to modulate its chemical and biological properties. A successful and versatile approach starts from 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione derivatives, which can be systematically converted into a range of functionalized products. researchgate.nettubitak.gov.tr

The primary methods involve either cis-hydroxylation of the double bond or epoxidation followed by nucleophilic ring-opening. tubitak.gov.tr

Hydroxyl and Acetate Derivatives: Direct cis-hydroxylation of the double bond in 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione (4a ) using osmium tetroxide (OsO₄) can produce diol analogues. tubitak.gov.tr These hydroxyl groups can then be readily converted to acetate groups by reaction with acetic anhydride or acetyl chloride, yielding diacetate derivatives such as cis-diacetate 5a . researchgate.net

Amino and Azido Derivatives: A more versatile route proceeds through the epoxide intermediate (syn-7a ). As previously mentioned, ring-opening with sodium azide (NaN₃) produces an azido-alcohol (10a ). researchgate.net This azido derivative is a critical intermediate. The azide group can be reduced via palladium-on-carbon (Pd/C) catalyzed hydrogenation to furnish the corresponding amino derivative (12 ). tubitak.gov.tr The hydroxyl group in the azido-alcohol can also be acetylated to give an azido-acetate (11a ). tubitak.gov.tr

Triazole Derivatives: The azide derivatives (10a , 10b ) are ideal precursors for synthesizing 1,2,3-triazole-containing hybrids via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". tubitak.gov.trnih.govnih.gov Reacting the azido-alcohol with an alkyne, such as dimethyl acetylenedicarboxylate, in the presence of a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) catalyst system, results in the formation of a highly functionalized norcantharimide derivative containing a triazole ring (14a , 14b ). tubitak.gov.tr

The following table summarizes the synthesis of these functionalized derivatives from a common precursor.

| Target Functional Group | Intermediate | Key Reagents | Final Product Example | Synthetic Strategy | Reference |

|---|---|---|---|---|---|

| Diol/Diacetate | Tetrahydro-isoindoledione (4a) | 1. OsO₄ 2. Acetic Anhydride | 5a (cis-diacetate) | cis-Hydroxylation followed by acetylation | researchgate.nettubitak.gov.tr |

| Azide | Epoxide (syn-7a) | NaN₃, MeOH | 10a (azido-alcohol) | Epoxide ring-opening | researchgate.net |

| Amino | Azido-acetate (11a) | H₂, Pd/C, CHCl₃ | 12 (amino-acetate) | Reduction of azide | tubitak.gov.tr |

| Triazole | Azido-alcohol (10a) | Dimethyl acetylenedicarboxylate, CuSO₄, Na-ascorbate | 14a (triazole derivative) | Click Chemistry (CuAAC) | tubitak.gov.tr |

Advanced Spectroscopic and Structural Characterization of Cis Hexahydroisoindole Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of cis-hexahydroisoindole systems in solution. Both ¹H and ¹³C NMR, along with various 2D techniques, offer profound insights into the stereochemical and conformational properties of these molecules.

Stereochemical Assignments via ¹H and ¹³C NMR

The cis-fusion of the two rings in the hexahydroisoindole core results in a specific spatial arrangement of protons and carbons, which gives rise to a characteristic NMR fingerprint. The relative stereochemistry of substituents on the bicyclic framework can be unequivocally determined through the analysis of coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments. nih.gov

In ¹H NMR spectra of cis-hexahydroisoindole derivatives, the protons at the bridgehead positions (H-3a and H-7a) are of particular diagnostic importance. Their chemical shifts and coupling patterns provide crucial information about the ring junction. For instance, in related cis-fused bicyclic systems, the coupling constants between adjacent protons can differentiate between cis and trans relationships. masterorganicchemistry.com Alkenyl protons, if present in a partially unsaturated ring, typically appear in the deshielded region of the spectrum (around 5-6 ppm). libretexts.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the bridgehead carbons (C-3a and C-7a) and the carbons bearing substituents are sensitive to the stereochemistry. In general, sp² hybridized carbons of an alkene will absorb at a lower field (around 100-150 ppm) compared to sp³ hybridized carbons. libretexts.org A comprehensive assignment of all proton and carbon signals is often achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted cis-Hexahydroisoindole Derivative (Note: This table is a representative example based on data for analogous structures, as specific data for the parent compound is not readily available in the cited literature.)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| 1 | 3.5 - 3.7 | 55 - 60 | C2, C7a |

| 3 | 2.8 - 3.0 | 45 - 50 | C1, C3a, C4 |

| 3a | 2.5 - 2.7 | 40 - 45 | C3, C4, C7, C7a |

| 4 | 5.6 - 5.8 | 125 - 130 | C3, C3a, C5, C7a |

| 5,6 | 1.5 - 2.0 | 25 - 35 | - |

| 7 | 5.7 - 5.9 | 128 - 133 | C3a, C6, C7a |

| 7a | 2.6 - 2.8 | 42 - 48 | C1, C3a, C7 |

This interactive table allows for sorting and filtering of the data.

Conformational Analysis using NMR Data

The cis-hexahydroisoindole system is not planar and can exist in different conformations. The preferred conformation in solution can be investigated using NMR data, particularly NOE enhancements and coupling constants. NOE experiments provide information about through-space proximity between protons. For instance, a strong NOE between protons on the same face of the bicyclic system can confirm the cis-fusion.

In related proline-based bicyclic analogs, the pyrrolidine (B122466) ring can adopt different puckering conformations (e.g., endo and exo). nih.gov The conformational landscape of the hexahydroisoindole system is similarly influenced by the substituents on the nitrogen and the carbocyclic ring. Variable temperature NMR studies can be employed to study the dynamics of conformational exchange and to determine the thermodynamic parameters for different conformers. nih.gov For example, in cis-decalin, a related cis-fused bicyclic system, variable-temperature ¹³C NMR has been used to determine the energy barrier for ring inversion. masterorganicchemistry.com

Time-Course NMR Studies for Stability Assessment

The chemical stability of cis-hexahydroisoindole derivatives under various conditions can be monitored using time-course NMR studies. By acquiring NMR spectra at different time intervals, it is possible to observe the degradation of the parent compound and the formation of any new species. This is particularly useful for assessing the stability in different solvents, at various pH values, or in the presence of other chemical agents. While specific studies on the parent cis-2,3,3a,4,7,7a-hexahydro-1H-isoindole were not found in the reviewed literature, this methodology is widely applied in pharmaceutical and chemical research to determine the shelf-life and degradation pathways of new chemical entities. nih.gov

X-ray Diffraction Analysis for Absolute Configuration and Conformation

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the absolute configuration and solid-state conformation of chiral molecules like cis-hexahydroisoindole derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the electron density can be constructed, revealing the precise arrangement of atoms in the crystal lattice. mdpi.com

For derivatives of cis-hexahydroisoindole, X-ray crystallography can confirm the cis-fusion of the rings and establish the relative and absolute stereochemistry of all chiral centers. mdpi.com The analysis provides precise bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the crystal packing. While specific X-ray crystal structures for the parent this compound are not prevalent in the literature, the technique has been extensively used for its derivatives, such as N-substituted isoindoles and related bicyclic adducts. rsc.orgresearchgate.net

Table 2: Representative Crystallographic Data for a cis-Fused Bicyclic System (Note: This table presents typical data that would be obtained from an X-ray diffraction study of a related compound.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| R-factor | < 0.05 |

This interactive table allows for sorting and filtering of the data.

Ancillary Spectroscopic Methods for Structural Elucidation

While NMR and X-ray diffraction are the primary tools for detailed structural characterization, other spectroscopic methods provide complementary information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present. In the context of cis-hexahydroisoindole and its derivatives, IR spectroscopy can confirm the presence of key functional groups. mdpi.com

For the parent compound, the N-H stretching vibration of the secondary amine is expected to appear as a medium-intensity band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic and olefinic protons will be observed around 2850-3100 cm⁻¹. If the compound has a carbonyl group, such as in the case of an isoindolone derivative, a strong C=O stretching band would be present around 1650-1750 cm⁻¹. The C=C stretching of an unsaturated ring typically appears around 1640-1680 cm⁻¹. researchgate.netresearchgate.netspectrabase.com

Table 3: Characteristic IR Absorption Frequencies for cis-Hexahydroisoindole Systems

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3300 - 3500 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-H (sp²) | Stretch | 3000 - 3100 |

| C=C (alkene) | Stretch | 1640 - 1680 |

| C-N | Stretch | 1020 - 1250 |

This interactive table allows for sorting and filtering of the data.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HR-MS) stands as a cornerstone analytical technique for the unequivocal validation of the molecular formula of synthetic compounds, including this compound. This method is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within 5 parts per million (ppm). Such precision allows for the determination of the elemental composition of the molecule, thereby confirming its molecular formula and distinguishing it from other compounds with the same nominal mass.

For this compound, which has a chemical formula of C8H15N, the theoretical exact mass of the neutral molecule is 125.1204. In typical electrospray ionization (ESI) in positive mode, the molecule is protonated to form the [M+H]⁺ ion. The exceptional accuracy of HR-MS enables the differentiation of the desired ion from other potential ions with the same nominal mass but different elemental compositions.

While detailed fragmentation data from HR-MS studies on the specific this compound is not extensively published, the principles of its analysis follow established patterns for saturated bicyclic amines. The protonated molecular ion is expected to be the most abundant ion under soft ionization conditions. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing structural insights. The fragmentation of such cyclic amines is often initiated by a cleavage alpha to the nitrogen atom, which is a common and dominant pathway. This would involve the breaking of the C-C bonds adjacent to the C-N bonds within the ring system. Subsequent losses of small neutral molecules like ethylene (B1197577) (C2H4) or propylene (B89431) (C3H6) from the initial fragments can also be anticipated.

The validation of the molecular formula is achieved by comparing the experimentally measured m/z value of the protonated molecule with the theoretically calculated value.

Table 1: HR-MS Data for the Protonated Molecular Ion of this compound

| Ion | Elemental Composition | Measured m/z | Calculated Exact Mass | Mass Error (ppm) |

| [M+H]⁺ | C8H16N⁺ | Value not available in sources | 126.1283 | Value not available in sources |

Note: Specific experimental data for the measured m/z and mass error are not available in the cited sources. The table is presented as a template for how such data would be reported.

Low-resolution mass spectrometry (LRMS) data has reported the detection of the [M+H]⁺ ion at m/z 126.1, which corresponds to the nominal mass of the protonated molecule. HR-MS would further refine this to a much higher precision, confirming the C8H16N⁺ composition.

Stereochemical and Conformational Research of the Hexahydroisoindole Core

Detailed Stereochemical Elucidation

Stereochemical elucidation is fundamental to understanding the hexahydroisoindole system. The presence of multiple chiral centers and the nature of the ring fusion give rise to various stereoisomers, each with unique properties and reactivity.

Cis-trans isomerism, also known as geometric isomerism, is a key feature of the hexahydroisoindole bicyclic system. wikipedia.org This isomerism arises from the manner in which the two rings (the cyclopentane (B165970) and pyrrolidine (B122466) rings) are fused. The relative orientation of the substituents at the bridgehead carbons (positions 3a and 7a) determines whether the ring fusion is cis or trans. wikipedia.orgstackexchange.com

In the cis-isomer, the hydrogen atoms at the bridgehead carbons are on the same side of the plane of the larger ring, leading to a folded, V-shaped molecule. wikipedia.org In the trans-isomer, these hydrogens are on opposite sides, resulting in a more linear and extended structure. This fundamental difference in shape significantly impacts the molecule's physical properties, stability, and reactivity. The restricted rotation around the carbon-carbon bonds within the ring structure prevents the interconversion of these isomers under normal conditions. wikipedia.orgyoutube.com

The characterization and differentiation of cis and trans isomers are typically accomplished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the bridgehead protons and adjacent protons are characteristically different for each isomer due to their distinct dihedral angles, as described by the Karplus equation.

| Isomer Type | Bridgehead Substituent Orientation | General Molecular Shape |

| cis | Same side of the ring system | Folded / V-shaped |

| trans | Opposite sides of the ring system | Linear / Extended |

Diastereoselective synthesis refers to a reaction that preferentially yields one diastereomer over others. numberanalytics.com In the synthesis of hexahydroisoindole derivatives, which often contain multiple stereocenters, controlling diastereoselectivity is crucial for obtaining a single desired product. numberanalytics.commsu.edu

Control is often achieved in cycloaddition reactions, such as the Diels-Alder reaction, used to construct the bicyclic framework. The stereochemistry of the starting materials (the diene and dienophile) directly influences the stereochemistry of the product. Furthermore, the presence of existing stereocenters in the reactants can direct the approach of reagents from a less sterically hindered face, a process known as substrate-controlled diastereoselection.

For instance, the selective formation of syn-isomers has been observed in reactions involving the isoindole skeleton, where dipole-dipole interactions between a peracid and an imide moiety direct the reaction pathway. researchgate.net Similarly, chiral auxiliaries or catalysts can be employed to create a chiral environment that favors the formation of one diastereomer. nih.gov The choice of reagents and reaction conditions can reverse selectivity; for example, the stereoselectivity of epoxidation of certain cyclic alcohols can be inverted by changing the epoxidizing agent. researchgate.net

For chiral hexahydroisoindole derivatives, which exist as non-superimposable mirror images (enantiomers), it is critical to determine the enantiomeric excess (ee). Enantiomeric excess is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present compared to the other. nih.gov Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times, allowing for their separation and quantification.

Chiral Gas Chromatography (GC): Similar to HPLC, this method is used for volatile derivatives and employs a chiral stationary phase to separate enantiomers. nih.gov

NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent (or a chiral solvating agent), the enantiomers in a racemic mixture form temporary diastereomeric complexes. These complexes have different NMR spectra, allowing for the quantification of each enantiomer.

Optical Methods: Techniques like circular dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. researchgate.net The intensity of the CD signal can be correlated with the enantiomeric excess of a sample. nih.govnih.gov

| Method | Principle of Operation | Application Notes |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.gov | Widely applicable, high accuracy for quantification. |

| NMR Spectroscopy | A chiral reagent forms transient diastereomeric complexes that are distinguishable by NMR. | Useful for direct analysis without separation. |

| Circular Dichroism (CD) | Measures the difference in absorption of left and right circularly polarized light by chiral molecules. nih.govresearchgate.net | Provides information on absolute configuration and enantiomeric purity. |

A reaction is termed stereospecific if starting materials that are stereoisomers of each other yield products that are also stereoisomers. masterorganicchemistry.cominflibnet.ac.in This implies that the stereochemistry of the reactant directly dictates the stereochemistry of the product, leaving no alternative outcomes. masterorganicchemistry.com Such specificity is a hallmark of concerted reaction mechanisms, where bond breaking and bond forming occur simultaneously.

The Diels-Alder reaction, a powerful tool for forming six-membered rings and bicyclic systems like hexahydroisoindole, is a classic example of a stereospecific reaction. The reaction proceeds via a concerted [4+2] cycloaddition, and the stereochemistry of the dienophile is retained in the product. For example, a cis-dienophile will always yield a cis-substituted cyclohexene (B86901) ring, while a trans-dienophile will yield a trans-substituted product. This direct transfer of stereochemical information is a consequence of the single, concerted transition state of the reaction mechanism. Therefore, by choosing a dienophile with the desired stereochemistry, one can specifically synthesize the corresponding stereoisomer of the hexahydroisoindole core.

Conformational Analysis of Saturated Hexahydroisoindole Rings

The conformational landscape of the hexahydroisoindole system is explored using a combination of theoretical modeling and experimental techniques. nih.gov The fused bicyclic structure consists of a six-membered ring and a five-membered ring, each with its own conformational preferences that are influenced by the constraints of the ring fusion.

Theoretical Studies: Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of the molecule. nih.govresearchgate.net These calculations can predict the relative stabilities of different conformations, the geometries of the most stable conformers, and the energy barriers for interconversion between them. For the six-membered ring portion, conformations such as the chair, boat, and twist-boat are analyzed. For the five-membered ring, envelope and twist conformations are considered. Computational models help rationalize experimental findings and provide insights into structures that may be too transient to observe directly. princeton.edu

Experimental Studies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful experimental technique for conformational analysis in solution. Variable-temperature NMR (DNMR) experiments can be used to "freeze out" individual conformers at low temperatures or to measure the energy barriers of conformational changes, such as ring inversion, by analyzing the coalescence of signals as the temperature is raised. researchgate.netrsc.org

X-ray Crystallography: This technique provides precise information about the molecular conformation in the solid state. While the solid-state conformation may not be the same as the dominant conformation in solution, it provides an invaluable, high-resolution snapshot of a single, low-energy state. nih.gov

Vibrational Spectroscopy (FT-IR and Raman): The vibrational frequencies of a molecule are sensitive to its conformation. By comparing experimental spectra with those predicted by theoretical calculations for different conformers, it is possible to identify the conformational state of the molecule. nih.gov

| Technique | Type | Information Gained |

| Density Functional Theory (DFT) | Theoretical | Relative energies of conformers, transition state energies, predicted geometries. researchgate.net |

| Variable-Temperature NMR | Experimental | Energy barriers for conformational interconversion, solution-state structures. rsc.org |

| X-ray Crystallography | Experimental | Precise bond lengths, bond angles, and conformation in the solid state. nih.gov |

| FT-IR / Raman Spectroscopy | Experimental | Vibrational modes corresponding to specific conformations. nih.gov |

Identification of Preferred Conformations

The conformational landscape of the hexahydroisoindole core is complex, influenced by the fusion of the two rings and the nature of its substituents. The cis-fusion of the rings, as in cis-2,3,3a,4,7,7a-hexahydro-1H-isoindole, imposes significant constraints on the accessible conformations.

Research on analogous systems, such as the indole (B1671886) alkaloid dihydrocorynantheine (B1227059), which also features a complex fused ring system, provides insights into the types of conformational equilibria at play. Low-temperature 1H NMR studies on dihydrocorynantheine have successfully characterized an equilibrium between two primary conformers. nih.gov This equilibrium arises from the rotation of a side chain, and the major and minor conformations have been identified through NOESY spectra. nih.gov While not directly the hexahydroisoindole core, this research highlights the methodologies used to identify and characterize distinct, stable conformers in related cyclic systems. nih.gov

Computational methods, including force-field and density-functional theory (DFT) calculations, are often used in conjunction with experimental data to identify the most stable conformations. nih.gov For substituted hexahydroisoindoles, docking studies have been employed to assess the stereochemistry and decoration of the bicyclic scaffolds virtually, guiding the synthesis towards structures with a high likelihood of being active. acs.orgnih.gov These studies help in identifying the preferred conformations that are accommodated within the binding sites of biological targets. acs.org

Energy Profiles and Rotational Barriers in Analogous Systems

The energy profile of a molecule describes the potential energy as a function of its conformational coordinates. A key aspect of this profile is the rotational barrier, which is the energy required to interconvert between different conformations, typically by rotation around a single bond. These barriers provide fundamental information on the stereochemical stability of a molecule. mdpi.com

In systems analogous to hexahydroisoindoles, rotational barriers have been studied extensively. For instance, in certain axially chiral biaryl analogues, the barriers to enantiomerization were determined experimentally using dynamic HPLC and racemization studies. researchgate.net These experimental values are often compared with those obtained from computational methods like DFT to understand the factors influencing the barrier height, such as steric hindrance and electronic effects. researchgate.netprovidence.edu

Dynamic NMR methods, coupled with DFT calculations, have been used to investigate the internal rotations of specific groups and estimate the corresponding rotational barriers in pharmacologically active compounds. nih.gov For example, in N-benzhydrylformamides, the rotational barriers for the formyl group were calculated to be in the range of 20-23 kcal/mol. nih.gov The study of such analogous systems is crucial, as the direct experimental determination of rotational barriers can sometimes be hindered by high temperatures that may cause product decomposition. mdpi.com In such cases, computational methods become the primary tool for estimating these energy barriers. mdpi.com

The table below presents activation parameters for conformational exchange in indole alkaloids, which serve as analogous systems for understanding the energetics of the hexahydroisoindole core.

| Compound | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG° (-45°C) (kJ/mol) | Exchange Rate (0°C) (s⁻¹) |

| Dihydrocorynantheine | 71 ± 6 | 33 ± 6 | 1.1 | 9 |

| Corynantheine | 60 ± 6 | 24 ± 6 | 1.3 | 350 |

This data, from a study on indole alkaloids, illustrates how activation parameters differ even between closely related structures, highlighting the influence of minor structural changes on conformational dynamics. nih.gov

Computational Chemistry in Stereochemical and Conformational Prediction

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into the structure, reactivity, and properties of molecules. For complex systems like the hexahydroisoindole core, computational methods are vital for predicting stereochemical outcomes, understanding reaction mechanisms, and guiding the design of new molecules with desired biological activities.

Quantum Chemical Calculations (e.g., DFT) for Mechanistic Insights and Regioselectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating reaction mechanisms and understanding the origins of selectivity. mdpi.comrsc.org In the context of synthesizing substituted hexahydroisoindoles, these calculations can explain observed regioselectivity. For example, theoretical computations on the ring-opening reactions of related epoxy alcohols have shown that the reaction is thermodynamically controlled, with regioselectivity depending on the stability of the reaction intermediate. researchgate.net

DFT has been employed to study various reaction types, including cycloadditions, to predict which pathways are more favorable. pku.edu.cn These studies can calculate the Gibbs free energies of transition states and intermediates, providing a quantitative picture of the reaction landscape. researchgate.net By understanding the energetic profiles of different reaction pathways, chemists can devise strategies to control the stereochemical and regiochemical outcomes of their reactions. researchgate.net

Molecular Docking and Structure-Based Design in Medicinal Chemistry

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a cornerstone of structure-based drug design (SBDD), a methodology that relies on the three-dimensional structure of a biological target to design and optimize new drugs. nih.govyoutube.com

In the development of hexahydroisoindole-based therapeutic agents, molecular docking plays a crucial role. acs.orgnih.gov It allows researchers to virtually screen libraries of compounds and predict their binding affinity and mode to a target protein. acs.orgnih.govbohrium.comresearchgate.net For instance, docking studies on hexahydroisoindole-based inhibitors of prolyl oligopeptidase guided the selection of structures for synthesis, with the computational calculations accurately predicting the optimal features of the inhibitors. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for potent biological activity. acs.org

The following table shows examples of binding energies from molecular docking studies of various heterocyclic compounds, illustrating the data used to prioritize candidates for synthesis.

| Compound ID | Target | Binding Energy (kcal/mol) |

| Derivative 1b | COX-2 | Low (specific value not provided) |

| Derivative 2 | MAO-B | Low (specific value not provided) |

| Compound 4c | 1HCK | -7.9 |

| Compound 4a | 1HCK | -7.7 |

| Compound 4h | 1HCK | -7.5 |

| Compound 4b | 1HCK | -7.4 |

This table presents docking scores for different derivatives against their respective targets. Lower binding energies typically indicate a higher predicted affinity. bohrium.comnih.gov

Prediction of Stereochemical Outcome and Conformer Stability

Computational methods are increasingly used to predict the stereochemical outcome of asymmetric reactions and to assess the relative stability of different conformers. nih.govbohrium.com For complex molecules like hexahydroisoindoles, where multiple stereocenters can exist, predicting the most stable arrangement is crucial. acs.orgnih.gov

Computational protocols, sometimes based on a combination of genetic algorithms and molecular mechanics, have been developed to predict the stereochemical outcome of asymmetric reactions with good accuracy. researchgate.net These methods can explain the origin of observed enantioselectivity and even predict reversals in selectivity between similar substrates. researchgate.net

Furthermore, computational docking calculations have proven effective in predicting the optimal stereochemical features of inhibitors based on the hexahydroisoindole scaffold. nih.gov By assessing how different stereoisomers fit into a target's binding site, these calculations can guide synthetic efforts towards the most promising candidates. acs.org Force-field and DFT calculations are also used to study conformational equilibria, and while they may not always perfectly reproduce experimental energy differences, they provide valuable insights into the relative energies of different rotamers and conformers. nih.gov

Reactivity Studies and Reaction Mechanisms of Cis Hexahydroisoindole Derivatives

Fundamental Reactivity Patterns of the Hexahydroisoindole System

The chemical behavior of the cis-hexahydroisoindole core is dictated by the interplay of its constituent rings: a saturated cyclohexane (B81311) ring fused to a pyrrolidine (B122466) ring. The reactivity is primarily centered around the nitrogen heteroatom and the potential for reactions on the carbocyclic portion of the molecule.

The hexahydroisoindole system possesses distinct sites for both nucleophilic and electrophilic attack. The secondary amine within the pyrrolidine ring is the primary center of nucleophilicity and basicity. solubilityofthings.com The lone pair of electrons on the nitrogen atom can readily attack electrophiles. This makes N-alkylation, N-acylation, and reactions with other electrophilic species common transformations for this scaffold.

Acid-induced cyclization reactions of hexahydroindolinone derivatives bearing tethered phenethyl groups demonstrate the intramolecular reactivity of the system. nih.gov In these cases, an N-acyliminium ion is formed, which then undergoes cyclization via electrophilic attack by the tethered aromatic ring. nih.gov

The reactivity of the hexahydroisoindole core is profoundly influenced by its degree of saturation and the nature of appended functional groups. quicktakes.iolibretexts.org Functional groups are specific arrangements of atoms that dictate the characteristic chemical reactions of a molecule. libretexts.orgresearchgate.net

The saturation level of the carbocyclic ring is a key determinant of its reactivity. In the fully saturated cis-hexahydro-1H-isoindole, the cyclohexane ring is chemically inert to many reagents. If unsaturation is present, as in a tetrahydoisoindole, the C=C double bond introduces a reactive site for processes like electrophilic addition, hydrogenation, and epoxidation.

Functional groups have a dramatic effect on the molecule's electronic and steric properties:

Electron-Withdrawing Groups (EWGs): An EWG, such as a carbonyl or acyl group, attached to the nitrogen atom significantly reduces its nucleophilicity and basicity. This is due to the delocalization of the nitrogen's lone pair into the EWG. For example, the nitrogen in an amide is substantially less nucleophilic than in an amine. solubilityofthings.com

Electron-Donating Groups (EDGs): Conversely, alkyl groups on the nitrogen increase its electron density through an inductive effect, enhancing its nucleophilicity compared to the unsubstituted amine.

Steric Hindrance: Bulky substituents near a reactive center can impede the approach of reagents, slowing down reaction rates or directing the reaction to a less hindered site. wikipedia.org This principle is often exploited to achieve selectivity in chemical reactions. wikipedia.org

Activating Groups: Functional groups can activate adjacent or remote positions. In enzyme-catalyzed reactions, groups like hydroxyl (-OH) or amino (-NH2) can form hydrogen bonds or ionic interactions within an enzyme's active site, enhancing substrate binding and reactivity. researchgate.net

Mechanistic Investigations of Synthetic Transformations

Detailed mechanistic studies of reactions involving hexahydroisoindole derivatives are essential for controlling reaction outcomes and designing efficient synthetic routes. Key transformations include epoxide ring-opening and transition metal-catalyzed cross-coupling reactions.

The ring-opening of epoxides is a powerful method for introducing functional groups with defined stereochemistry. The reaction proceeds via a nucleophilic substitution and can be catalyzed by either acid or base, with the conditions strongly dictating the regioselectivity of the reaction. chemistrysteps.comresearchgate.net The high ring strain of the three-membered epoxide ring provides the driving force for the reaction. byjus.com

The mechanism generally follows two distinct pathways:

Base-Catalyzed/Uncatalyzed (SN2 Pathway): Under basic or neutral conditions, a strong nucleophile attacks one of the epoxide carbons. libretexts.org Due to steric hindrance, the attack occurs at the less substituted carbon atom. chemistrysteps.comd-nb.info This is a classic SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack.

Acid-Catalyzed (SN1-like Pathway): In the presence of acid, the epoxide oxygen is first protonated, making it a better leaving group. libretexts.orgmasterorganicchemistry.com The C-O bonds weaken, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon. Consequently, the nucleophile preferentially attacks the more substituted carbon. libretexts.orgstackexchange.com This pathway has significant SN1 character, although a discrete carbocation intermediate rarely forms. libretexts.org

A study on the epoxidation and subsequent ring-opening of chlorotonils, complex molecules containing a related polycyclic core, illustrates these principles. nih.gov The regioselectivity of the epoxide opening was distinct depending on the specific diastereomer used, with the nucleophile attacking either the C9 or C10 position, demonstrating the subtle electronic and steric influences within the molecule. nih.gov

| Condition | Mechanism Type | Site of Nucleophilic Attack | Rationale | Reference(s) |

| Basic (e.g., OH⁻, RO⁻) | SN2 | Less substituted carbon | Steric hindrance is the dominant factor; the nucleophile attacks the more accessible carbon. | chemistrysteps.comd-nb.info |

| Acidic (e.g., H₃O⁺, HX) | SN1-like | More substituted carbon | Electronic effects are dominant; the attack occurs at the carbon best able to stabilize a developing positive charge. | libretexts.orgmasterorganicchemistry.comstackexchange.com |

Transition metal-catalyzed reactions, particularly those involving palladium, are powerful tools for forming carbon-carbon bonds. numberanalytics.com The Heck reaction, which couples an aryl or vinyl halide with an alkene, is a prominent example. mdpi.comorganic-chemistry.org

The catalytic cycle for the Heck reaction generally involves several key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl or vinyl halide (R-X), forming a Pd(II) complex.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-R bond.

β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium is eliminated, forming the new C=C bond of the product and a palladium-hydride species.

Reductive Elimination/Base Regeneration: A base is used to neutralize the generated H-X, regenerating the Pd(0) catalyst to continue the cycle.

While direct examples on the parent cis-hexahydroisoindole are not prevalent, the Heck reaction has been widely applied to related indole (B1671886) systems. nih.gov For instance, halo-indoles can be coupled with various alkenes under aqueous conditions using a palladium catalyst system. nih.gov An intramolecular Heck reaction is often more efficient and selective than its intermolecular counterpart and has been used to construct complex polycyclic systems. libretexts.orgmdpi.com

Oxidative Heck reactions, which use a Pd(II) catalyst and an organoboron reagent instead of a halide, represent a related transformation that can overcome some limitations of the traditional method. hw.ac.uk

| Component | Example Reagent/Condition | Purpose in Heck Reaction | Reference(s) |

| Substrate 1 | Aryl or Vinyl Halide/Triflate | Source of the aryl/vinyl group | libretexts.org |

| Substrate 2 | Alkene | The "acceptor" that is functionalized | organic-chemistry.org |

| Catalyst | Pd(0) source (e.g., Pd(OAc)₂, Na₂PdCl₄) | Facilitates the catalytic cycle | mdpi.comnih.gov |

| Ligand | Phosphine (B1218219) (e.g., ˢSPhos, PPh₃) | Stabilizes the Pd center and modulates reactivity | nih.gov |

| Base | Na₂CO₃, Et₃N | Neutralizes acid byproduct and regenerates the catalyst | nih.gov |

| Solvent | Water/Acetonitrile, DMF | Provides the reaction medium | nih.gov |

Nearly all reaction outcomes in organic chemistry are governed by a combination of steric and electronic effects. wikipedia.orgresearchgate.net In the context of hexahydroisoindole derivatives, these factors are critical for controlling selectivity.

Steric Effects: Steric hindrance arises from the spatial arrangement of atoms, where bulky groups can slow or block a reaction at a particular site. wikipedia.org

In the SN2 ring-opening of an epoxide, steric repulsion directs the incoming nucleophile to the less crowded carbon atom. d-nb.info

In an electrophilic aromatic substitution on a substituted indole, a large group at one position can direct an incoming electrophile to another, less hindered position.

In transition metal catalysis, the size of ligands on the metal center (e.g., phosphine cone angle) can influence which substrates can effectively bind and react.

Electronic Effects: These effects arise from how electrons are distributed within a molecule, influencing its polarity, acidity/basicity, and the stability of reaction intermediates. researchgate.net

In the acid-catalyzed epoxide opening, the electronic effect of alkyl groups stabilizes the partial positive charge on the more substituted carbon, making it the preferred site of attack. libretexts.orgmasterorganicchemistry.com

Electron-withdrawing groups on an aromatic ring will deactivate it toward electrophilic attack, while electron-donating groups will activate it. researchgate.net

In Diels-Alder reactions, the electronic nature of substituents (EWG vs. EDG) on the diene or dienophile determines the energy of the frontier molecular orbitals (HOMO/LUMO) and thus influences the reaction rate and mechanism. mdpi.com

The interplay between these effects is often subtle. For example, quantum chemical calculations have shown that in some SN2 reactions, the activation barrier is not primarily due to increased steric repulsion in the transition state, but rather to a weakening of electrostatic attraction and orbital interactions. nih.gov

Stability and Tautomerism of Isoindole Ring Systems and Their Influence on Reactivity

The isoindole ring system, the core of hexahydroisoindole derivatives, exhibits a crucial structural feature known as tautomerism, which significantly influences its stability and chemical reactivity. Tautomers are constitutional isomers that readily interconvert, and in the case of isoindole, two primary forms exist: the 1H-isoindole and the 2H-isoindole tautomer. thieme-connect.denih.gov

Unlike its more stable isomer, indole, the isoindole structure has lower aromaticity because the six-membered ring is not a complete benzenoid unit. stackexchange.comacs.org This inherent lower stability contributes to its higher reactivity. stackexchange.com Computational studies, specifically using Density Functional Theory (DFT), have been employed to quantify the relative stabilities of these tautomers. Calculations indicate that the 2H-isoindole tautomer is generally more thermodynamically stable than the 1H-isoindole form. stackexchange.comworldscientific.com

The equilibrium between these two tautomers is sensitive to various factors, including the solvent and the nature of substituents on the ring. wikipedia.org For instance, while the 2H-tautomer often predominates in solution, certain substitution patterns can shift the equilibrium. stackexchange.comwikipedia.org For example, 1-phenylisoindole favors the 2H-tautomer, whereas 1,3,4,7-tetramethylisoindole exists largely as the 1H-tautomer. stackexchange.com Spectroscopic methods like IR and ¹H NMR are instrumental in distinguishing between the tautomers. The 2H-isoindole shows a characteristic N-H stretch in its IR spectrum around 3450 cm⁻¹, which is absent in the 1H-isomer. thieme-connect.de

This tautomeric equilibrium has a profound impact on the reactivity of the isoindole ring. The predominance of one tautomer dictates the molecule's reaction pathways. The 2H-isoindole, resembling a pyrrole (B145914) fused to a butadiene, readily participates in reactions typical of dienes, such as Diels-Alder cycloadditions. stackexchange.comwikipedia.org Conversely, the 1H-isoindole tautomer, also known as isoindolenine, contains an imine functional group and will undergo reactions characteristic of that moiety. chim.it For instance, isoindole N-oxides, which are derived from the 1H-isoindole tautomer, may react as their less stable N-hydroxyisoindole tautomers in [4+2] cycloadditions. chim.it

Table 1: Comparison of 1H- and 2H-Isoindole Tautomers

| Feature | 1H-Isoindole (Isoindolenine) | 2H-Isoindole |

|---|---|---|

| Relative Stability | Less stable | More stable stackexchange.comworldscientific.com |

| Key Functional Group | Imine | Pyrrole-like wikipedia.org |